Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide

Acetylcholinesterase inhibition Carbamate toxicity LD50 comparison

Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide (CAS 63981-53-3), commonly designated TL-599 or SB-8, is a synthetic quaternary ammonium carbamate that functions as a potent acetylcholinesterase (AChE) inhibitor. First synthesised and characterised by Stevens and Beutel in 1941 as part of a series of physostigmine substitutes, TL-599 belongs to the first generation of carbamate nerve agents (CNAs).

Molecular Formula C15H25IN2O2
Molecular Weight 392.28 g/mol
CAS No. 63981-53-3
Cat. No. B13775177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide
CAS63981-53-3
Molecular FormulaC15H25IN2O2
Molecular Weight392.28 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-]
InChIInChI=1S/C15H25N2O2.HI/c1-11(2)13-10-12(19-15(18)16(3)4)8-9-14(13)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1
InChIKeyDBMNNBLVHXQGOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TL-599 (CAS 63981-53-3): A Quaternary Ammonium Carbamate Acetylcholinesterase Inhibitor with Documented Extreme Potency


Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide (CAS 63981-53-3), commonly designated TL-599 or SB-8, is a synthetic quaternary ammonium carbamate that functions as a potent acetylcholinesterase (AChE) inhibitor [1]. First synthesised and characterised by Stevens and Beutel in 1941 as part of a series of physostigmine substitutes, TL-599 belongs to the first generation of carbamate nerve agents (CNAs) [2]. Its structure features a dimethylcarbamoyloxy group para to a trimethylammonium substituent on a phenyl ring, with an additional isopropyl group at the 3-position—a structural motif that distinguishes it from clinically used carbamates such as neostigmine and confers markedly different toxicological properties [1].

Why Generic Substitution Is Inadmissible for TL-599: Structural Determinants of Potency in Quaternary Ammonium Carbamates


Within the class of quaternary ammonium phenyl dimethylcarbamates, minor structural modifications produce extreme—and quantitatively predictable—divergences in anticholinesterase potency and acute toxicity. Stevens and Beutel demonstrated that the simple para-trimethylammonium phenyl dimethylcarbamate (the unsubstituted para-analog of neostigmine) exhibits a subcutaneous LD50 of 120 mg/kg in mice, whereas the clinical agent neostigmine (bearing an additional 3-methyl group) achieves an LD50 of 0.45 mg/kg [1]. TL-599 takes this structure–activity relationship further: replacement of the 3-methyl group with a 3-isopropyl substituent reduces the LD50 to 0.075 mg/kg—a factor of 1,600 more potent than the unsubstituted para-analog and 6-fold more potent than neostigmine itself [1]. Consequently, no other in-class compound can be assumed to approximate the biological behaviour of TL-599 without direct, side-by-side experimental comparison [2].

Quantitative Differentiation Evidence for TL-599 (CAS 63981-53-3) Relative to Structural Analogs and In-Class Candidates


Head-to-Head Subcutaneous LD50 in Mice: TL-599 Exhibits 6-Fold Greater Acute Toxicity Than Neostigmine

In the foundational study by Stevens and Beutel, TL-599 (labelled as the 3-isopropyl derivative) was directly compared with neostigmine under identical experimental conditions. TL-599 produced a subcutaneous LD50 of 0.075 mg/kg in mice, compared with 0.45 mg/kg for neostigmine, representing a 6.0-fold enhancement in acute lethal potency [1]. This comparison is drawn from the same study, using the same route of administration, species, and endpoint, eliminating inter-laboratory variability as a confounding factor.

Acetylcholinesterase inhibition Carbamate toxicity LD50 comparison

Potency Cliff: The 3-Isopropyl Substituent Confers a 1,600-Fold Increase in Acute Toxicity Over the Unsubstituted Para-Analog

The impact of the 3-isopropyl substituent on potency is revealed by comparing TL-599 with its simplest structural analog lacking ring substitution: (4-trimethylammonio)phenyl dimethylcarbamate iodide. In the same experimental series, Stevens and Beutel reported that this unsubstituted para-analog had a subcutaneous LD50 of 120 mg/kg, whereas TL-599 exhibited an LD50 of 0.075 mg/kg [1]. This constitutes a 1,600-fold potency differential attributable solely to the presence of the 3-isopropyl group on the phenyl ring.

Structure–activity relationship Carbamate nerve agents Potency cliff

Multi-Species Toxicity Profile Demonstrates Consistent Extreme Potency of TL-599 Across Mammalian Models

Pampalakis (2024) compiled LD50 data for TL-599 from multiple declassified military reports, revealing consistent extreme toxicity across several mammalian species: 75–89 µg/kg subcutaneous in mice, 200 µg/kg subcutaneous in rats, 168–265 µg/kg intraperitoneal in mice, 100–200 µg/kg subcutaneous in dogs, and 200–300 µg/kg subcutaneous in cats [1]. For context, the same review classifies TL-599 among the most toxic first-generation carbamate nerve agents, with an LD50 ranking of 73 out of 327 evaluated compounds [1]. In contrast, the clinical comparator neostigmine at therapeutic doses (0.03–0.07 mg/kg IV in humans) operates in a range that would be supralethal if applied to TL-599.

Cross-species toxicology Carbamate nerve agent LD50 profiling

Synthetic Accessibility Constraint: Limited Precursor Availability Distinguishes TL-599 from More Readily Synthesised In-Class Compounds

Pampalakis (2024) notes that the starting material for TL-599 synthesis—m-isopropylphenol—is difficult to obtain, thereby reducing the likelihood of clandestine production relative to other first-generation CNAs such as TL-1217, whose precursors (m-diethylaminophenol and methyl isocyanate) are common industrial chemicals [1]. This precursor constraint is not a biological differentiator but has direct procurement implications: legitimate research suppliers may face higher synthesis costs, longer lead times, or more stringent precursor controls for TL-599 compared with analogs derived from commodity chemicals.

Chemical synthesis Precursor availability Clandestine production risk

Evidence Gap Acknowledgment: Absence of Publicly Available AChE Inhibition Kinetic Constants (Ki, k₊₂) for TL-599

Despite TL-599's established status as an extremely potent acetylcholinesterase inhibitor, a systematic search of the open scientific literature, including the BindingDB and ChEMBL databases, did not yield publicly reported bimolecular inhibition rate constants (ki or k₊₂) or IC50 values for TL-599 against human or electric eel AChE [1]. By contrast, such kinetic constants are well-documented for neostigmine, pyridostigmine, and physostigmine. This absence limits the ability to perform enzyme-level head-to-head comparisons of inhibitory potency. All differentiation claims in this guide therefore rely on in vivo toxicity endpoints (LD50) as the most robust publicly available quantitative comparators.

Data gap Enzyme kinetics AChE inhibition constants

Recommended Research and Industrial Application Scenarios for TL-599 (CAS 63981-53-3)


Reference Standard for Carbamate Nerve Agent Toxicology and Medical Countermeasure Development

TL-599's well-characterised multi-species LD50 profile (75–89 µg/kg sc in mice; 200 µg/kg sc in rats; 100–200 µg/kg sc in dogs) [1] makes it a defined benchmark for calibrating in vivo models of acute carbamate intoxication. Research groups developing antidotes, reactivators, or protective pre-treatments for quaternary ammonium carbamate agents can use TL-599 as a reproducible challenge compound against which countermeasure efficacy is quantitatively measured.

Structure–Activity Relationship (SAR) Probe for Investigating the Role of 3-Alkyl Substitution on Phenyl Carbamate AChE Inhibitor Potency

The 1,600-fold potency differential between TL-599 (3-isopropyl) and its unsubstituted para-analog (LD50 120 mg/kg) [2] positions TL-599 as an essential tool for probing the steric and lipophilic determinants of carbamate–AChE interaction. Computational chemists and medicinal chemists can use TL-599 alongside neostigmine (3-methyl) and the unsubstituted analog as a three-point SAR series to parameterise docking models or QSAR training sets.

Analytical Method Development and Forensic Toxicology Reference Material

TL-599 (CAS 63981-53-3, UNII: SD9T6QM997) [3] is a verified substance in the FDA Substance Registration System, supporting its use as an authenticated reference material for developing and validating LC-MS/MS or GC-MS methods for detecting quaternary ammonium carbamates in environmental or forensic matrices. Its distinct mass (m/z 392.28) and chromatographic properties differentiate it from co-eluting clinical carbamates such as neostigmine or pyridostigmine.

Synthetic Methodology Development for Sterically Hindered Quaternary Ammonium Carbamates

The documented synthetic challenge associated with TL-599—specifically, the limited availability of m-isopropylphenol as a starting material [1]—makes it a valuable target compound for developing and benchmarking alternative synthetic routes (e.g., flow chemistry, biocatalytic phenol functionalisation, or alternative protecting-group strategies) aimed at improving access to sterically hindered quaternary ammonium phenyl carbamates.

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